4-benzyl-5-methyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
4-benzyl-5-methyl-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMTLXHGRFRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Pre-Formed Imidazole Cores
A 2023 patent describes the synthesis of 1-benzyl-2-methylimidazole-4-carbaldehyde via sequential alkylation and condensation steps. Although the target compound differs, this method provides a template for introducing benzyl groups to imidazole scaffolds.
Key Steps :
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Formation of 2-Methylimidazole-4-Carbaldehyde :
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Benzylation :
Modification for 2-Amine :
Incorporating an amine at position 2 could involve substituting acetamidine with a nitroguanidine precursor, followed by reduction. For instance, nitration at position 2 and subsequent hydrogenation might yield the desired amine.
Reductive Amination of Imidazol-2-Ones
The reduction of imidazol-2-ones to 2-amines represents a plausible route. The JOC study reported imidazol-2-ones synthesized in >90% yield using BEMP. Converting the carbonyl group to an amine could be achieved via:
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Hofmann Rearrangement : Treatment with bromine and a strong base (e.g., NaOH) followed by hydrolysis.
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Catalytic Hydrogenation : Using NH₃ and H₂ over a Pd/C catalyst.
Example Protocol :
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Synthesize 5-methyl-1H-imidazol-2-one via BEMP-catalyzed cyclization.
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Benzylate at position 4 using benzyl bromide/K₂CO₃ in DMF.
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Reduce the 2-one to 2-amine using LiAlH₄ or BH₃·THF.
Comparative Analysis of Methods
*Theoretical estimate based on analogous reactions.
Experimental Optimization and Scalability
Catalytic Efficiency
BEMP’s strong basicity (pKa ≈ 27) enables rapid deprotonation and cyclization at room temperature, minimizing side reactions. Scaling this method would require optimizing solvent (acetonitrile vs. THF) and catalyst loading (5–10 mol %).
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-methyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, benzyl derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4-Benzyl-5-methyl-1H-imidazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its imidazole ring allows for diverse chemical modifications, making it a versatile component in organic synthesis. It can be used to create ligands in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science.
Catalytic Properties
The compound has been investigated for its catalytic properties in various chemical reactions. Its ability to stabilize transition states makes it valuable in promoting reactions that require specific conditions or catalysts.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study highlighted its potential as a modulator against P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This compound was shown to enhance the efficacy of Taxol in resistant breast cancer cell lines, demonstrating its role as a promising candidate for overcoming drug resistance .
Mechanism of Action
The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth .
Medicinal Applications
Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for interactions with multiple biological targets, which could lead to the development of novel treatments for conditions such as cancer and infections .
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials due to its stability and reactivity. It can be incorporated into polymers or coatings that require specific properties, such as enhanced durability or chemical resistance.
Catalysis in Industrial Processes
The compound's catalytic properties are also being explored for use in industrial processes, where it can facilitate reactions under mild conditions, improving efficiency and reducing waste .
Case Studies
Mechanism of Action
The mechanism of action of 4-benzyl-5-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 4-benzyl-5-methyl-1H-imidazol-2-amine with key analogues, highlighting substituent variations, molecular weights, and functional properties.
Substituent Effects on Properties
- Lipophilicity and Solubility : The benzyl group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., SB 202190’s hydroxyl group). Fluorinated derivatives (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) exhibit improved bioavailability due to fluorine’s electronegativity and metabolic stability .
- Biological Activity: Kinase Inhibition: SB 202190’s fluorophenyl and hydroxyphenyl groups enable selective binding to p38 MAP kinase . The target compound’s benzyl group may confer distinct selectivity profiles. Anticancer Potential: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine shows DNA intercalation activity due to its planar benzimidazole core and aminophenyl substituent .
- Synthetic Yields : Condensation reactions for benzimidazolamines achieve ~78% yields under optimized conditions , while more complex analogues (e.g., trifluoromethyl-containing compounds in EP 1 926 722) require multi-step syntheses with lower efficiencies .
Spectral and Analytical Data
Q & A
Q. What are the optimized synthetic routes for 4-benzyl-5-methyl-1H-imidazol-2-amine, and how can reaction conditions be controlled to improve yield?
A common approach involves one-pot condensation reactions of precursors such as substituted benzimidazoles with aldehydes or ketones. For example, analogous compounds have been synthesized via cyclization of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with aromatic aldehydes under reflux in ethanol . Key parameters include:
- Catalyst selection : Use triethylamine or acetic acid to enhance reaction rates.
- Temperature control : Maintain reflux conditions (70–80°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the product with >90% purity.
Q. How can spectroscopic techniques confirm the structure of this compound?
- FT-IR : Identify characteristic N-H stretching (3250–3350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Peaks for benzyl protons (δ 4.5–5.0 ppm) and methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Confirm aromatic carbons (δ 120–140 ppm) and imidazole C=N (δ 150–160 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₃: 187.1109).
Q. What crystallization methods are recommended for obtaining high-quality single crystals for X-ray diffraction?
- Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and allow gradual solvent evaporation at 4°C.
- Software tools : Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .
- Validation : Cross-check crystallographic data (e.g., R-factor < 0.05) with spectroscopic results to confirm structural integrity.
Advanced Research Questions
Q. How can computational chemistry methods aid in understanding the electronic properties or reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- MD simulations : Analyze stability in solvent environments (e.g., water, DMSO) using GROMACS .
Q. How should researchers address contradictions in data between spectroscopic and crystallographic analyses?
- Cross-validation : Reconcile discrepancies (e.g., unexpected FT-IR peaks) by repeating experiments under controlled conditions.
- Software-assisted refinement : Use SHELXL to adjust thermal parameters and resolve atomic positional mismatches .
- Complementary techniques : Pair X-ray data with solid-state NMR to verify hydrogen bonding networks.
Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance electrophilicity .
- Heterocyclic fusion : Synthesize thiadiazole or pyrimidine hybrids via cycloaddition reactions (e.g., with chloroacetyl chloride) to explore bioactivity .
- Analytical workflow : Characterize derivatives using LC-MS and compare IC₅₀ values in enzyme inhibition assays.
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing biological activity data of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
